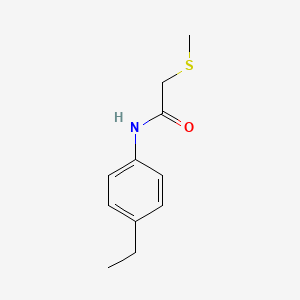

acetamide,N-(4-ethylphenyl)-2-(methylthio)-

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-methylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-3-9-4-6-10(7-5-9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLPCPJWDZDHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide, N-(4-ethylphenyl)-2-(methylthio)- typically involves the reaction of 4-ethylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylthiol to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of acetamide, N-(4-ethylphenyl)-2-(methylthio)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and crystallized.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-ethylphenyl)-2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.

Reduction: Lithium aluminum hydride; conditionsreflux in anhydrous ether.

Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base such as triethylamine, temperature range of 0-25°C.

Major Products

Oxidation: Sulfoxide, sulfone.

Reduction: Corresponding amine.

Substitution: N-substituted acetamides.

Scientific Research Applications

Structural Characteristics

The compound features:

- An acetamide functional group that enhances its solubility and reactivity.

- A methylthio group that may influence its biological activity through specific interactions with proteins or enzymes.

Medicinal Chemistry

Acetamide derivatives are often investigated for their potential therapeutic effects. N-(4-ethylphenyl)-2-(methylthio)- has shown promise in various biological assays:

- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, potentially leading to the development of novel anticancer therapies.

Biochemical Studies

The compound's ability to interact with biological targets is being explored:

- Enzyme Inhibition : It has been shown to modulate the activity of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysfunctions.

- Receptor Interaction : The compound may act as a ligand for certain receptors, influencing various signaling pathways within cells.

Material Science

In addition to its biological applications, N-(4-ethylphenyl)-2-(methylthio)- is being studied for its potential use in materials science:

- Polymer Synthesis : It can serve as a building block for synthesizing polymers with tailored properties for industrial applications.

- Coatings and Adhesives : Its chemical properties make it suitable for developing coatings and adhesives with enhanced performance characteristics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Modulation of metabolic enzyme activity | |

| Receptor Interaction | Potential ligand behavior affecting signaling pathways |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of N-(4-ethylphenyl)-2-(methylthio)- against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays were conducted using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The compound demonstrated dose-dependent cytotoxicity, with mechanisms involving apoptosis induction being investigated through flow cytometry analyses.

Case Study 3: Polymer Development

Research focused on synthesizing copolymers incorporating N-(4-ethylphenyl)-2-(methylthio)- as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers, indicating potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of acetamide, N-(4-ethylphenyl)-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Orco-Targeting Analogs

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):

- Structural Differences :

- Phenyl substituent: Butyl vs. ethyl group.

- Pyridine ring position: 2-pyridinyl vs. 3-pyridinyl. Functional Impact: Acts as an Orco antagonist (vs. VUAA1's agonist activity), demonstrating how minor substituent changes invert biological effects .

VUAA3 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide):

- Key Variation : 4-pyridinyl and isopropylphenyl groups.

- Activity : Broad-spectrum Orco agonist, effective across multiple insect species .

Heterocyclic Variants

iCRT3 (2-(((2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide):

- Structural Divergence : Oxazole ring replaces triazole-pyridine system.

- Activity : Inhibits Wnt/β-catenin signaling in mammalian cells, highlighting cross-phyla functional versatility of acetamide derivatives .

Thiadiazole Derivatives (e.g., Compounds 5e–5m from ): Core Structure: N-(thiadiazol-2-yl)acetamide with alkoxybenzothiazole or methoxyphenoxy groups. Properties: Melting points (132–170°C) and yields (68–88%) vary with substituents like chlorobenzyl or methylthio . Activity: Primarily investigated for analgesic and antimicrobial effects, differing from VUAA1's insect-targeted role .

Pharmacologically Active Derivatives

Anti-Cancer Acetamides (e.g., Compounds 38–40 from ):

- Modifications : Quinazoline-sulfonyl and morpholinyl groups.

- Activity : Inhibit cancer cell lines (HCT-1, MCF-7) via sulfonyl-linked pathways, contrasting with VUAA1's ion channel modulation .

Pyrazole-Thiazole Hybrids (e.g., 8c and 8e from ): Structure: 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide coupled with chalcones. Activity: Exhibit analgesic effects via tail immersion assays, with EC50 values influenced by dimethylaminophenyl substituents .

Physicochemical and Functional Comparison

Table 1: Key Comparative Data

Critical Analysis of Structural-Activity Relationships

- Phenyl Substituents : Alkyl chain length (ethyl vs. butyl) and substituent position (para vs. ortho) dictate receptor binding specificity (e.g., OLC15’s antagonism vs. VUAA1’s agonism) .

- Heterocyclic Systems : Triazole-pyridine motifs enhance insect receptor affinity, while oxazole or thiadiazole rings shift activity to mammalian targets .

- Thioether Linkages : Methylthio groups improve membrane permeability, critical for both insecticidal and anticancer applications .

Biological Activity

Acetamide, N-(4-ethylphenyl)-2-(methylthio)- is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of acetamide derivatives typically involves the reaction of substituted anilines with acetic anhydride or acetyl chloride in the presence of a base. For N-(4-ethylphenyl)-2-(methylthio)-acetamide, the methylthio group can be introduced via a nucleophilic substitution reaction on a suitable precursor.

1. Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetamides have been investigated for their ability to inhibit AChE and BChE, enzymes that play critical roles in neurotransmitter regulation. Inhibitors of these enzymes are particularly relevant in the treatment of Alzheimer’s disease (AD).

- Case Study Findings : A study indicated that certain acetamide derivatives exhibited significant inhibition against BChE, with IC50 values indicating promising potency. For instance, compounds with specific substitutions at the aromatic ring showed enhanced inhibitory activity, suggesting that structural modifications can lead to improved efficacy against these targets .

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 4a | AChE | 37.15 |

| 4b | BChE | 36.30 |

| 4c | AChE | 67.60 |

2. Neuroprotective Effects

Research has also highlighted the neuroprotective potential of acetamide derivatives. For example, certain compounds have been shown to promote neurite outgrowth in cultured neurons, suggesting their role in neuroregeneration and protection against neurodegeneration .

- Mechanism of Action : The neuroprotective effects are often attributed to the modulation of neurotransmitter levels and reduction of oxidative stress within neuronal cells.

Structure-Activity Relationship (SAR)

The SAR studies for acetamide derivatives reveal that the position and nature of substituents significantly influence biological activity:

- Substituent Effects : Compounds with electron-withdrawing groups at specific positions on the phenyl ring generally exhibit higher inhibitory activity against AChE compared to those with electron-donating groups. For instance, compounds bearing cyano or nitro groups showed enhanced potency due to better interaction with the enzyme's active site .

Antimicrobial Activity

In addition to neuroactive properties, some acetamide derivatives have demonstrated antimicrobial activity:

- Antimicrobial Efficacy : Studies have reported MIC values indicating effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

| Compound | Microbial Strain | MIC Value (µg/mL) |

|---|---|---|

| 20k | E. coli | 10.94 |

| 20k | S. aureus | 12.14 |

| 20k | P. aeruginosa | 12.00 |

These findings suggest that modifications to the acetamide structure can yield compounds with dual therapeutic potential—acting both as neuroprotective agents and antimicrobial agents.

Q & A

Basic Research Question

- IR Spectroscopy : Key peaks include N–H stretching (~3250 cm⁻¹ for acetamide), C=O (~1650 cm⁻¹), and C–S (~650 cm⁻¹) .

- ¹H/¹³C NMR : The methylthio group (SCH₃) appears as a singlet at ~2.5 ppm (¹H) and ~15 ppm (¹³C). The acetamide carbonyl resonates at ~170 ppm (¹³C), while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CH₃S• or CO) confirm the structure .

What strategies resolve contradictions between calculated and observed elemental analysis data for this compound?

Advanced Research Question

Discrepancies in elemental analysis (e.g., C, H, N percentages) may arise from incomplete purification or hygroscopicity. Strategies include:

- Repeat purification : Use column chromatography or multiple recrystallizations to remove impurities .

- Drying protocols : Dry samples under vacuum (<1 mmHg) for 24 hours to eliminate residual solvents .

- Alternative methods : Cross-validate with high-resolution mass spectrometry (HRMS) or combustion analysis .

How does the methylthio substituent influence the compound’s crystallographic packing and conformational stability?

Advanced Research Question

The methylthio group introduces steric and electronic effects:

- Crystal packing : The sulfur atom participates in weak intermolecular interactions (e.g., C–H⋯S), influencing lattice stability .

- Conformational analysis : The torsion angle between the methylthio group and the aromatic ring (e.g., ~160–170°) minimizes steric strain, as observed in related N-(substituted phenyl)acetamides .

- XRD refinement : Hydrogen-bonding networks (e.g., N–H⋯O) and π-π stacking further stabilize the crystal structure .

What are the challenges in achieving high-purity crystals for X-ray diffraction studies, and how can they be addressed?

Advanced Research Question

- Solvent selection : Use low-polarity solvents (e.g., ethanol, methanol) for slow evaporation, which promotes orderly crystal growth .

- Temperature gradients : Gradual cooling from reflux to room temperature reduces defects .

- Additives : Trace acetic acid can enhance solubility and nucleation during recrystallization .

What safety protocols are critical when handling acetamide, N-(4-ethylphenyl)-2-(methylthio)- in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- First aid : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .

How can conflicting NMR data (e.g., unexpected splitting or shifts) be troubleshooted during structural elucidation?

Advanced Research Question

- Solvent effects : Ensure deuterated solvents (e.g., DMSO-d₆, CDCl₃) are anhydrous and free of acidic protons .

- Dynamic processes : Variable-temperature NMR can reveal rotameric equilibria or tautomerization.

- 2D techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .

What role does the ethylphenyl group play in modulating the compound’s reactivity in further derivatization?

Advanced Research Question

- Electronic effects : The ethyl group donates electron density via inductive effects, stabilizing intermediates during electrophilic substitution.

- Steric hindrance : The para-ethyl substituent directs reactions to the ortho position of the acetamide moiety .

- Applications : The ethylphenyl scaffold is common in antimicrobial agents, suggesting potential bioactivity for derivatives .

How can reaction pathways be monitored in real-time to optimize the synthesis of this compound?

Advanced Research Question

- In-situ FTIR : Track carbonyl (C=O) and thioether (C–S) bond formation .

- LC-MS : Identify intermediates and byproducts for kinetic analysis.

- TLC : Use silica plates with UV-active indicators to monitor progress (e.g., ethyl acetate/hexane eluent) .

What computational methods validate the experimental spectral and structural data for this compound?

Advanced Research Question

- DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G*) and compare with experimental data .

- Molecular docking : Assess potential binding interactions if the compound has biological targets .

- Crystallographic software : Programs like SHELX refine XRD data to confirm bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.